6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline
Description
6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline is an organic compound with the molecular formula C32H31NO It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a methoxy group, multiple methyl groups, and a trityl group attached to the quinoline core
Properties
IUPAC Name |
6-methoxy-2,2,4-trimethyl-8-trityl-1H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31NO/c1-23-22-31(2,3)33-30-28(23)20-27(34-4)21-29(30)32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-22,33H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKXUWSZRJSJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,4-trimethyl-1,2-dihydroquinoline and trityl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and trityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce fully saturated quinoline compounds.
Scientific Research Applications
Chemistry
6-Methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form quinoline derivatives.
- Reduction : Capable of being reduced to yield more saturated derivatives.
- Substitution : The methoxy and trityl groups can be replaced with other functional groups under specific conditions.
Biology
The compound exhibits notable biological activities , making it a subject of interest in pharmacological research:
- Antioxidant Properties : Demonstrates significant antioxidant activity, which is essential in combating oxidative stress within cells.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis and interfering with tubulin polymerization in various cancer cell lines .
- Antimicrobial Effects : Investigated for its potential as an antimicrobial agent against specific bacterial strains .
Medicine
Research is ongoing to explore its potential as a therapeutic agent for various diseases. The compound's mechanism of action involves interaction with specific molecular targets, which may lead to alterations in cellular processes relevant to disease treatment. The methoxy and trityl groups are believed to play crucial roles in modulating its biological activity .
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and as a precursor for specialty chemicals. Its unique properties make it valuable for applications requiring specific steric and electronic characteristics .
Mechanism of Action
The mechanism of action of 6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The methoxy and trityl groups play a crucial role in modulating its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar in structure but with an ethoxy group instead of a methoxy group.
7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar but with the methoxy group at a different position on the quinoline ring.
Uniqueness
6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline is unique due to the presence of the trityl group at the 8-position, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
6-Methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C32H31NO
- Molecular Weight : 445.59 g/mol
- Structure : The compound features a quinoline backbone with a methoxy group at the 6-position and a trityl group at the 8-position, contributing to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The methoxy and trityl substituents influence how the compound binds to enzymes or receptors, potentially altering cellular processes such as proliferation and apoptosis.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antioxidant Properties : As a derivative of quinoline, it exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in cells.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, in vitro tests have shown its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization .
- Antimicrobial Effects : There is ongoing investigation into its potential as an antimicrobial agent, with some studies indicating activity against specific bacterial strains .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Reduces oxidative stress in cellular models | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Exhibits inhibitory effects on certain bacteria |
Case Study: Anticancer Mechanism
A study focused on the anticancer properties of this compound demonstrated its ability to inhibit tubulin polymerization in MCF-7 breast cancer cells. The compound was found to induce apoptosis significantly more than untreated controls, suggesting a potent mechanism for tumor suppression .
Synthesis and Industrial Application
The synthesis of this compound typically involves nucleophilic substitution reactions using starting materials like 2,2,4-trimethyl-1,2-dihydroquinoline and trityl chloride under controlled conditions. This process is crucial for producing high yields necessary for both research and potential therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 6-methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydroquinoline?
The compound can be synthesized via Friedel-Crafts alkylation using anhydrous benzene/toluene, AlCl₃ as a catalyst, and derivatives of 1,2-dihydroquinoline precursors. This method allows large-scale production with high efficiency . For functionalization at the 8-position, methacryloyl chloride or trityl groups can be introduced under controlled temperatures (0–5°C) in anhydrous THF with triethylamine as a base, achieving yields up to 86% after recrystallization . Microwave-assisted synthesis using Lewis acids like Bi(OTf)₃ and methyl pyruvate has also been reported for related dihydroquinolines, offering reduced reaction times and improved regioselectivity .
Q. How can the purity and structural integrity of this compound be confirmed?
Purity is typically verified using recrystallization from methanol or ethyl acetate/cyclohexane mixtures . Structural characterization employs:
- NMR spectroscopy for confirming substitution patterns (e.g., methoxy and trityl groups).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve conformational details, such as the sofa conformation of the dihydroquinoline ring .
- Melting point analysis (e.g., 61–65°C for related methoxyquinolines) .
Advanced Research Questions
Q. What radical intermediates form during the oxidation of this compound, and how do they influence stability?
EPR studies on analogous 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolines reveal delocalized radicals with significant spin density at C(8). The trityl group at C(8) sterically hinders dimerization, reducing radical decay rates (e.g., second-order rate constants of 4 × 10² dm³ mol⁻¹ s⁻¹ at 273 K vs. 5 × 10⁶ for non-substituted analogs). Oxygen reactivity is also suppressed, leading to slower nitroxide formation .
Q. How does the trityl group at C(8) impact the compound’s antioxidant efficacy in polymer stabilization?
In rubber stabilization, 8-trityl derivatives minimize staining compared to traditional dihydroquinolines (e.g., Flectol). The bulky trityl group enhances thermal stability by preventing dimerization and scavenging peroxyl radicals. Synergistic effects are observed when combined with diaphene FP, improving oxidative resistance in filled and unfilled rubber matrices .
Q. What computational methods are suitable for modeling the compound’s reactivity and electronic properties?
- Density Functional Theory (DFT) to calculate hyperfine splitting constants and radical delocalization patterns .
- Molecular docking for predicting interactions in biological systems (e.g., enzyme binding pockets).
- Conformational analysis using software like Gaussian to assess steric effects of the trityl group on reaction pathways .
Methodological and Mechanistic Questions
Q. How can environmental fate studies be designed to assess this compound’s persistence and degradation?
Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):
- Abiotic transformations : Study hydrolysis/photolysis rates under varying pH and UV exposure.
- Biotic degradation : Use microbial consortia to identify metabolites via LC-MS.
- Partitioning experiments : Measure log P values to predict bioaccumulation in aquatic systems .
Q. What strategies resolve contradictions in reported synthetic yields for dihydroquinoline derivatives?
Discrepancies often arise from:
- Catalyst selection : Bi(OTf)₃ vs. AlCl₃ impacts reaction efficiency.
- Purification methods : Flash chromatography vs. recrystallization affects yield .
- Scale-up challenges : Microwave synthesis optimizes small batches but may not translate to industrial scales.
Applied Research Directions
Q. Can this compound serve as a precursor for bioactive quinolines?
Structural analogs like 4-hydroxy-6-methoxy-2-propylquinoline show antitumor and antimicrobial activity. Functionalization at C(8) via Suzuki-Miyaura coupling or nucleophilic substitution could introduce pharmacophores (e.g., trifluoromethyl groups), followed by in vitro screening against cancer cell lines .
Q. What are the challenges in characterizing its polymorphic forms?
Polymorphism is analyzed via:
- Differential Scanning Calorimetry (DSC) to detect thermal transitions.
- Powder X-ray Diffraction (PXRD) for crystal lattice identification.
- Dynamic Vapor Sorption (DVS) to assess hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
